Deacetylcolchiceine
Deacetylcolchiceine
Colchiceine derivative.
Trimethylcolchicinic Acid is a colchicine analog with potential antineoplastic activity. Trimethylcolchicinic acid binds to tubulin, inhibiting its polymerization into microtubules and preventing cell division. (NCI04)
7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one is a cyclic ketone.
Trimethylcolchicinic Acid is a colchicine analog with potential antineoplastic activity. Trimethylcolchicinic acid binds to tubulin, inhibiting its polymerization into microtubules and preventing cell division. (NCI04)
7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one is a cyclic ketone.
Brand Name:
Vulcanchem
CAS No.:
68296-64-0
VCID:
VC21111895
InChI:
InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22)
SMILES:
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC
Molecular Formula:
C19H21NO5
Molecular Weight:
343.4 g/mol
Deacetylcolchiceine
CAS No.: 68296-64-0
Cat. No.: VC21111895
Molecular Formula: C19H21NO5
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Colchiceine derivative. Trimethylcolchicinic Acid is a colchicine analog with potential antineoplastic activity. Trimethylcolchicinic acid binds to tubulin, inhibiting its polymerization into microtubules and preventing cell division. (NCI04) 7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one is a cyclic ketone. |
|---|---|
| CAS No. | 68296-64-0 |
| Molecular Formula | C19H21NO5 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
| Standard InChI | InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22) |
| Standard InChI Key | IRVWPZRYDQROLU-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC |
| Canonical SMILES | COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC |
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